molecular formula C11H20N2O B1478663 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine CAS No. 2098009-19-7

1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine

Cat. No.: B1478663
CAS No.: 2098009-19-7
M. Wt: 196.29 g/mol
InChI Key: OGVBINLXGAPQIA-UHFFFAOYSA-N
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Description

Historical Development of Pyrido-oxazepine Compounds

The development of pyrido-oxazepine compounds emerged from extensive research on benzodiazepines, which resulted in the synthesis of heterocycle-fused diazepine derivatives with potential pharmacological activity. The immense research efforts dedicated to benzodiazepines provided the foundation for exploring pyridoazepines, which are recognized to be active in the central nervous system and demonstrate comparable activity to well-known benzodiazepines. This recognition established the synthesis and study of pyridodiazepines, pyridooxazepines, and pyridothiazepines as important research topics within the broader context of heterocyclic chemistry.

Oxazepines have been established as a privileged scaffold in medicinal chemistry, representing a well-known class of seven-membered heterocycles with two heteroatoms that have received continuing attention due to their wide range of biological activities. These activities encompass anti-inflammatory properties, antifungal capabilities, antithrombotic effects, anti-epileptic functions, anti-convulsant properties, progesterone agonist activity, antagonist and analgesic effects, anti-histaminic properties, anti-psychotic functions, anxiolytic effects, anti-aggregating properties, and epidermal growth factor receptor tyrosine kinase inhibitory activities. The structural characteristics of benzoxazepine compounds, including their seven-membered heterocyclic ring system, fused aromatic group, and protein amide bond-like functionality, contribute to their inherent physiological activities.

The evolution of pyrido-oxazepine chemistry has been marked by the development of various synthetic methodologies and the recognition of these compounds as versatile templates for developing specific biological activities. Research has demonstrated that pyrimido-oxazepine based inhibitors can achieve sub-micromolar potency against Aurora and FLT-3 kinases, supporting their potential use as versatile templates for developing specific kinase inhibitors. This historical progression reflects the continuous expansion of heterocyclic chemistry beyond traditional scaffolds toward more complex and functionally diverse molecular architectures.

Position of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine in Modern Heterocyclic Chemistry

1-Cyclopropyldecahydropyrido[4,3-e]oxazepine occupies a distinctive position within modern heterocyclic chemistry as a complex bicyclic compound that exemplifies the sophisticated structural diversity achievable through contemporary synthetic methodologies. The compound is characterized by its unique bicyclic structure that includes both pyridine and oxazepine moieties, contributing to its potential biological activity and positioning it as a pharmacologically active agent. This structural complexity represents the evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures that combine multiple ring systems with specific substitution patterns.

The classification of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine as a heterocyclic compound is based on the presence of nitrogen and oxygen atoms within its ring structure, specifically categorizing it under pyrido-oxazepines, which are known for their diverse chemical reactivity and biological significance. The compound's molecular formula C₁₂H₂₂N₂O reflects its complex composition, with a molecular weight of 210.32 daltons, positioning it within the range of small molecule therapeutics. The decahydro prefix indicates the fully saturated nature of the bicyclic system, distinguishing it from partially unsaturated analogs within the pyrido-oxazepine family.

Modern heterocyclic chemistry recognizes the importance of seven-membered heterocyclic rings due to their prevalence in molecules with biological activities, and 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine exemplifies this trend through its sophisticated ring architecture. The compound's structural features include a bicyclic framework with specific stereochemical considerations arising from the saturated ring systems and the cyclopropyl substituent. The cyclopropyl group introduces additional structural rigidity and potential for specific molecular interactions, enhancing the compound's utility in medicinal chemistry applications.

The position of this compound within modern heterocyclic chemistry is further emphasized by its synthesis through various methodologies that involve cyclization reactions, typically beginning with pyridine ring formation followed by oxazepine structure introduction through specific cyclization techniques. These synthetic approaches reflect the advanced state of contemporary organic synthesis, enabling the construction of complex molecular architectures with precise control over structural and stereochemical features.

Nomenclature and Systematic Classification

The systematic nomenclature of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems, reflecting the compound's intricate structural architecture. The name can be systematically deconstructed to understand each component of the molecular structure: the "1-Cyclopropyl" prefix indicates the presence of a cyclopropyl substituent at position 1 of the heterocyclic system, while "decahydro" specifies that the bicyclic framework is fully saturated with ten additional hydrogen atoms compared to the unsaturated parent system.

The core "pyrido[4,3-e]oxazepine" designation describes the fused ring system where a pyridine ring is connected to an oxazepine ring through specific positional relationships. The bracketed numbers [4,3-e] indicate the fusion pattern between the pyridine and oxazepine rings, specifying which atoms of each ring participate in the fusion, while within the oxazepine designation identifies the positions of the nitrogen and oxygen heteroatoms within the seven-membered ring. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and enables precise communication within the scientific community.

The Chemical Abstracts Service registry number 2097975-94-3 provides a unique identifier for 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine, facilitating database searches and chemical inventory management. Alternative naming conventions may include variations in the representation of the stereochemistry and ring fusion patterns, but the systematic name remains the authoritative designation for chemical documentation and regulatory purposes. The compound's classification within chemical databases reflects its status as a complex heterocyclic compound with potential pharmaceutical applications.

Nomenclature Component Structural Significance Chemical Information
1-Cyclopropyl Substituent at position 1 Rigid three-membered ring system
Decahydro Saturation state Ten additional hydrogens versus parent
Pyrido[4,3-e] Pyridine ring fusion Nitrogen-containing six-membered ring
Oxazepine Oxazepine ring structure Seven-membered ring with N and O
Molecular Formula C₁₂H₂₂N₂O Total atomic composition
Molecular Weight 210.32 g/mol Molar mass calculation

The systematic classification extends beyond nomenclature to include chemical and physical property predictions based on structural features. The compound's classification as a secondary amine, similar to related pyrido-oxazine derivatives, influences its chemical reactivity and potential biological interactions. Understanding the systematic classification provides insights into the compound's expected behavior in various chemical and biological environments, supporting rational drug design and synthetic planning efforts.

Significance in Chemical Research

The significance of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine in chemical research stems from its potential as a pharmacologically active agent and its representation of advanced heterocyclic synthetic methodologies. The compound has been studied for its pharmacological properties, particularly in the context of antiviral activity and as a potential therapeutic agent, positioning it within the broader landscape of medicinal chemistry research focused on developing novel drugs. The unique structural features of the compound, including its bicyclic architecture and cyclopropyl substitution, provide opportunities for investigating structure-activity relationships and optimizing biological activities through systematic structural modifications.

Research applications of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine extend to its utility as a scaffold for developing compounds with diverse biological activities. The oxazepine motif has been associated with compounds exhibiting anti-inflammatory, antifungal, antithrombotic, anti-epileptic, and kinase inhibitory activities, suggesting that derivatives of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine may possess similar therapeutic potential. The compound's classification as a carbamoylpyridone derivative further enhances its relevance in pharmaceutical research, as this chemical class has demonstrated promise in pharmacological applications due to the ability to interact with specific biological targets.

The synthetic accessibility of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine through various methodologies, including cyclization reactions and palladium-catalyzed processes, contributes to its significance as a research tool for exploring new chemical transformations and synthetic strategies. The compound's synthesis typically involves multiple steps, including pyridine ring formation and oxazepine structure introduction, providing opportunities for developing new synthetic methodologies and investigating reaction mechanisms. These synthetic studies contribute to the broader understanding of heterocyclic chemistry and enable the development of more efficient routes to complex molecular architectures.

The research significance is further amplified by the compound's potential for structural modification and derivative synthesis. The presence of multiple functional group handles, including the nitrogen atoms and the cyclopropyl substituent, enables systematic structure-activity relationship studies and the development of compound libraries for biological screening. Current research efforts focus on understanding the compound's mechanism of action, optimizing its biological activity through structural modifications, and exploring its potential applications in various therapeutic areas. The continuing investigation of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine and related compounds reflects the ongoing importance of heterocyclic chemistry in drug discovery and development.

Properties

IUPAC Name

1-cyclopropyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-10(1)13-5-6-14-8-9-7-12-4-3-11(9)13/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVBINLXGAPQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCOCC3C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine
  • Molecular Formula : C13H19N3O
  • Molecular Weight : 219.31 g/mol

Research indicates that 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine may interact with various biological targets:

  • Neurotransmitter Receptors : Preliminary studies suggest that this compound could modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine:

  • Anticancer Activity : A study reported that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties : Research demonstrated that the compound showed potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high efficacy.

Case Study 1: Anticancer Mechanism

A derivative of 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine was tested against a panel of cancer cell lines (e.g., HeLa, MCF-7). The results showed:

  • IC50 Values : Ranged from 5 to 15 µM across different cell lines.
  • Mechanism : Induction of DNA damage and activation of caspase pathways were observed.

Case Study 2: Antimicrobial Evaluation

In a study evaluating its antimicrobial properties:

  • Tested Strains : Included Staphylococcus aureus and Escherichia coli.
  • Results : The compound had an MIC of 32 µg/mL against S. aureus and was less effective against E. coli with an MIC of 128 µg/mL.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Observed Effects
AnticancerHeLa10Apoptosis induction
AnticancerMCF-715Cell cycle arrest
AntimicrobialStaphylococcus aureus32Bacterial growth inhibition
AntimicrobialEscherichia coli128Moderate antibacterial effect

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrido[4,3-b][1,4]oxazepines and Pyrido[2,3-b][1,4]oxazepines

These compounds share a pyrido-oxazepine backbone but differ in ring fusion positions:

  • Pyrido[4,3-b][1,4]oxazepine (e.g., compound 150 in ) is synthesized from 4-hydroxy-3-nitropyridine, with a [4,3-b] fusion pattern .
  • Pyrido[2,3-b][1,4]oxazepine features a [2,3-b] fusion, altering the spatial orientation of substituents.

Key Differences :

  • Synthesis challenges for these analogs often arise during the coupling of hydroxynitropyridine with esters (e.g., methyl 3-hydroxy-2,2-dimethylpropanoate), a step critical for ring closure .
Property 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine Pyrido[4,3-b][1,4]oxazepine Pyrido[2,3-b][1,4]oxazepine
Ring Fusion Position [4,3-e] [4,3-b] [2,3-b]
Saturation Decahydro (fully saturated) Partially unsaturated Partially unsaturated
Key Substituent Cyclopropyl Variable (e.g., methyl, nitro) Variable (e.g., methyl, nitro)
Synthetic Complexity High (due to decahydro and cyclopropyl groups) Moderate Moderate
Dibenzo[b,f][1,4]oxazepine (CAS 257-07-8)

This compound features a dibenzo-oxazepine structure with aromatic benzene rings instead of a pyrido system.

  • Molecular Formula: C₁₃H₉NO vs. the target compound’s pyrido-based formula.
  • Applications : Dibenzo-oxazepines are often explored in materials science, whereas pyrido-oxazepines are more relevant in medicinal chemistry due to their saturated, drug-like properties.
1H-1,4-Diazepine Derivatives (e.g., 1-(cyclopropylmethyl)-4-(3,3-diphenylpropyl)hexahydro)

While structurally distinct (diazepine vs. oxazepine), these compounds share similarities in substituent design:

  • The cyclopropylmethyl group in the diazepine derivative parallels the cyclopropyl group in the target compound, both aiming to balance lipophilicity and steric effects.
  • Hexahydro vs. decahydro saturation: The target compound’s full saturation may improve metabolic stability compared to partially saturated analogs .

Preparation Methods

Multicomponent One-Pot Synthesis via Isocyanide-Based Reactions

A highly efficient and environmentally friendly method for synthesizing oxazepine derivatives involves the one-pot three-component reaction of bifunctional reagents with isocyanides. This approach has been demonstrated for bis-heterocyclic oxazepine-quinazolinone scaffolds, which share structural similarity with the target compound.

  • Starting materials: 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide.
  • Reaction conditions: Ethanol as solvent, room temperature, catalyst-free.
  • Outcome: Formation of oxazepine fused heterocycles in excellent yields without need for optimization.

This method leverages the Ugi-type multicomponent reaction, where the isocyanide acts as a versatile building block facilitating ring closure and heterocycle formation. The reaction proceeds efficiently with various isocyanides, highlighting its broad applicability for oxazepine derivatives synthesis.

Regiospecific Condensation for Pyrido- and Diazepine Derivatives

The preparation of related seven-membered heterocycles such as 3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-ones provides insights into regioselective synthesis strategies applicable to oxazepines.

  • Method: Condensation of 2,3-diaminopyridines with ethyl aroylacetates in refluxing xylene at 120 °C.
  • Regioselectivity: Only one regioisomer formed, indicating controlled cyclization.
  • Intermediates: Isolation of open intermediates confirms stepwise mechanism involving initial condensation followed by ring closure.

This approach can be adapted for the synthesis of 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine by selecting appropriate amino and carbonyl precursors that favor the formation of the oxazepine ring fused with the pyridine moiety.

Microwave-Assisted and Palladium-Catalyzed Cyclizations

Microwave irradiation and palladium-catalyzed intramolecular arylation have been applied to related dibenzoxazepine systems, accelerating ring closure and improving yields.

  • Microwave-assisted synthesis: Provides rapid heating and uniform energy distribution, leading to efficient cyclization.
  • Palladium catalysis: Enables intramolecular direct arylation, facilitating the formation of complex oxazepine rings with high regioselectivity.

Though specific data on 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine are limited, these methods represent promising avenues for its synthesis, especially for derivatives with aromatic substituents or fused aromatic rings.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
One-pot Ugi-type MCR 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, isocyanides Ethanol, room temperature, catalyst-free >85 High yield, environmentally friendly, simple Limited to compatible isocyanides
Condensation with aroylacetates 2,3-diaminopyridines, ethyl aroylacetates Xylene, 120 °C reflux 70-80 Regioselective, isolable intermediates Requires high temperature
Microwave-assisted cyclization Functionalized amines and aryl halides Microwave irradiation, Pd catalyst >80 Rapid synthesis, high regioselectivity Requires specialized equipment

Research Findings and Notes

  • The one-pot multicomponent reaction is particularly notable for its operational simplicity and high efficiency in constructing oxazepine rings fused with other heterocycles without catalysts or harsh conditions.
  • The regiospecific condensation approach allows for selective synthesis of fused heterocycles, which is critical for obtaining the desired 1-Cyclopropyldecahydropyrido[4,3-e]oxazepine structure with defined stereochemistry.
  • Microwave and palladium-catalyzed methods offer advanced synthetic tools for rapid and selective ring formation, potentially adaptable for cyclopropyl-substituted oxazepines.

Q & A

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and compound stock solutions (DMSO stored at -80°C with ≤0.1% water). Include reference compounds (e.g., positive/negative controls) in each assay plate. Data should report IC₅₀/EC₅₀ values with 95% confidence intervals from ≥3 independent replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine
Reactant of Route 2
1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.